molecular formula C7H4BrN3NaO2 B14081392 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt

Cat. No.: B14081392
M. Wt: 265.02 g/mol
InChI Key: BNXHLBXGFGLSFD-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 3-position, along with the sodium salt form, makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving suitable precursors.

    Conversion to Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with modified oxidation states.

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid; sodium salt is unique due to the presence of the carboxylic acid group and its sodium salt form, which can influence its solubility, reactivity, and biological activity. The specific arrangement of the triazole and pyridine rings also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrN3NaO2

Molecular Weight

265.02 g/mol

InChI

InChI=1S/C7H4BrN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);

InChI Key

BNXHLBXGFGLSFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(=O)O.[Na]

Origin of Product

United States

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